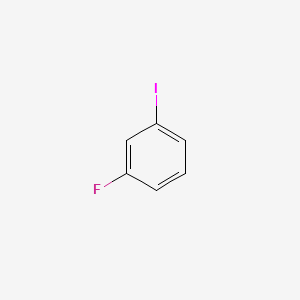

1-Fluoro-3-iodobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKSBSORLCDRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061524 | |

| Record name | m-Fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-86-4 | |

| Record name | 1-Fluoro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoro-3-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Fluoro-3-iodobenzene CAS number 1121-86-4

An In-depth Technical Guide to 1-Fluoro-3-iodobenzene (CAS 1121-86-4) for Advanced Chemical Synthesis

Abstract

This compound (CAS No. 1121-86-4) is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring two different halogen atoms—fluorine and iodine—at the meta positions, offers exceptional versatility for selective, stepwise functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for regioselective cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular frameworks.[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, insights into its chemical reactivity, and comprehensive methodologies for its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Core Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow or pink liquid under standard conditions.[1][3][4] Its physical and chemical properties are critical for its handling, storage, and application in synthesis. The presence of the fluorine atom notably influences the molecule's electronic properties, lipophilicity, and metabolic stability in derivative compounds, which is a highly desirable trait in medicinal chemistry.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1121-86-4 | [3][8][9][10] |

| Molecular Formula | C₆H₄FI | [2][4][9] |

| Molecular Weight | 222.00 g/mol | [2][4][9][11] |

| Appearance | Clear, colorless to yellow/orange/pink liquid | [2][3][4] |

| Density | 1.89 - 1.917 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 77-78 °C at 19 mmHg | [2][3] |

| Melting Point | -42 °C | [2] |

| Refractive Index (n²⁰/D) | 1.583 - 1.586 | [2][3] |

| SMILES | FC1=CC(I)=CC=C1 | [9] |

| InChIKey | VSKSBSORLCDRHS-UHFFFAOYSA-N | [12][13] |

Spectroscopic Data Summary

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Proton NMR (¹H NMR) data provides characteristic shifts and coupling constants for the aromatic protons.

-

¹H NMR (300 MHz, in TMS): The spectrum displays complex multiplets in the aromatic region, typically between δ 6.88 and δ 7.37 ppm, consistent with a 1,3-disubstituted benzene ring.[12]

-

Mass Spectrometry (MS): The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern.[13]

Synthesis Protocol: From 3-Fluoroaniline to this compound

The most common and scalable synthesis of this compound involves a Sandmeyer-type reaction, starting from the readily available 3-fluoroaniline. This process hinges on the diazotization of the primary amine followed by substitution with iodide.

Experimental Workflow: Diazotization and Iodination

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[3]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooled to 0 °C, dissolve 3-fluoroaniline (1.0 eq.) in 32% sulfuric acid.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.03 eq.) dropwise to the aniline solution, ensuring the temperature is maintained at 0 °C. Stir the resulting mixture vigorously for 1 hour at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Iodination: To the same vessel, add a pre-cooled aqueous solution of potassium iodide (KI) (1.5 eq.) dropwise. Continue stirring at 0 °C for an additional hour. The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.

-

Extraction: Upon reaction completion, transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (EtOAc).

-

Washing and Neutralization: Combine the organic layers and wash sequentially with water and a 10% aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite wash is crucial for quenching any residual iodine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.[3]

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its C-I and C-F bonds. The C-I bond is significantly weaker and more polarized than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows the iodine to be selectively replaced while leaving the fluorine atom untouched, which can then be used to modulate the properties of the final molecule or serve as a handle for later-stage fluorination chemistry.

References

- 1. CAS 1121-86-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1121-86-4 [chemicalbook.com]

- 4. This compound, 99% 1121-86-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. innospk.com [innospk.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(1121-86-4) 1H NMR spectrum [chemicalbook.com]

- 13. Benzene, 1-fluoro-3-iodo- [webbook.nist.gov]

An In-depth Technical Guide to 1-Fluoro-3-iodobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-Fluoro-3-iodobenzene, a versatile halogenated aromatic compound. With its unique substitution pattern, this molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into its handling and applications.

Core Physicochemical Properties

This compound (CAS No. 1121-86-4) is a distinct chemical entity due to the presence of two different halogen atoms on the benzene ring.[1] The fluorine atom at position 1 and the iodine atom at position 3 impart unique reactivity and physical characteristics to the molecule.[1] This meta-substituted pattern allows for selective functionalization, a highly desirable trait in multi-step organic synthesis.

A summary of its key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FI | [2] |

| Molecular Weight | 222.00 g/mol | [2][3] |

| CAS Number | 1121-86-4 | [1][2][4] |

| Appearance | Clear yellow or pink liquid | [4][5] |

| Melting Point | -42 °C | [5][6] |

| Boiling Point | 77-78 °C at 19 mmHg | [4][7] |

| Density | 1.89 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.584 | [4] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [7] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | [1][7] |

| LogP | 2.4303 | [2] |

| SMILES | FC1=CC(I)=CC=C1 | [1][2] |

| InChI Key | VSKSBSORLCDRHS-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are readily available from various sources.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectra of this compound have been reported.[3][8] The spectrum will show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and iodine substituents.

-

Infrared (IR) Spectroscopy : IR spectral data is available and can be used to identify characteristic vibrational frequencies of the C-F and C-I bonds, as well as the aromatic ring.[3]

-

Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight of the compound.[3] The fragmentation pattern can provide further structural information.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Classification: [3]

Hazard Statements: [3]

Precautionary Measures: [5][7]

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][10]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

In case of fire: Use CO₂, dry chemical, or foam for extinction.[7]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Protect from light.[2][5][7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][10]

It is often supplied stabilized with copper.[10]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the C-F and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in metal-catalyzed cross-coupling reactions, making it a prime site for molecular elaboration.[12] The less reactive carbon-fluorine bond can be retained in the final product, which is often desirable in medicinal chemistry as the introduction of fluorine can favorably modulate a drug's metabolic stability, lipophilicity, and binding affinity.[13][14]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a variety of palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[12][15] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position.

-

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles under certain conditions.[1]

-

Precursor to Organometallic Reagents: It can be converted into organolithium or Grignard reagents, which can then be used to react with various electrophiles.

Its application as an intermediate is highlighted in the synthesis of complex molecules. For instance, it has been used in the preparation of methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines.[4]

Experimental Protocol: Synthesis of this compound from 3-Fluoroaniline

This protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction.[4]

Caption: Synthetic workflow for this compound.

Methodology: [4]

-

Diazotization: Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (6.4 g, 92.75 mmol) in water (20 mL) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture continuously at 0 °C for 1 hour.

-

Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide (22.4 g, 134.94 mmol) in water (30 mL) dropwise while maintaining the temperature at 0 °C. Continue stirring at 0 °C for an additional hour.

-

Workup and Purification: After the reaction is complete, extract the aqueous phase with ethyl acetate (2 x 250 mL). Combine the organic layers and wash sequentially with water (5 x 200 mL) and 10% sodium bisulfite solution (3 x 200 mL). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent. This procedure yields this compound as a yellow solid (17.7 g, 82% yield).

Role in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in modern drug discovery.[16] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[13] this compound, with its two distinct halogen atoms, offers a versatile platform for generating libraries of compounds for biological screening. The iodine can be readily displaced or coupled to introduce diversity, while the fluorine atom is often retained in the final drug candidate to improve its metabolic profile and target engagement.[12][15]

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a commercially available and highly valuable reagent in organic synthesis. Its well-defined physical properties, coupled with the predictable and selective reactivity of its carbon-halogen bonds, make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its characteristics and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. CAS 1121-86-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1121-86-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(1121-86-4) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 1121-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound | 1121-86-4 | TCI AMERICA [tcichemicals.com]

- 12. nbinno.com [nbinno.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innospk.com [innospk.com]

- 16. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1-Fluoro-3-iodobenzene

This guide provides a comprehensive technical overview of 1-fluoro-3-iodobenzene, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated aromatic compounds in their synthetic strategies.

Introduction: The Strategic Value of this compound

This compound (m-fluoroiodobenzene) is a disubstituted aromatic compound featuring two different halogen atoms, fluorine and iodine, at the meta position. This unique structural arrangement offers orthogonal reactivity, making it a highly versatile intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the properties of the final product, such as metabolic stability and binding affinity in pharmaceutical applications. The carbon-iodine bond, being the weakest among carbon-halogen bonds, provides a reactive site for various cross-coupling reactions.

Section 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FI | [1][2][3] |

| Molecular Weight | 222.00 g/mol | [1][3] |

| CAS Number | 1121-86-4 | [1][3] |

| Appearance | Clear yellow or pink liquid | [2][4] |

| Melting Point | -42 °C | [2][5] |

| Boiling Point | 77-78 °C at 19 mmHg | [2][4] |

| Density | 1.89 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.584 | [2][4] |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| Sensitivity | Light sensitive | [6][7] |

Section 2: Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is through a Sandmeyer-type reaction starting from 3-fluoroaniline. This process involves two key transformations: diazotization of the primary amine followed by substitution with iodide.

Causality of Experimental Choices:

-

Diazotization: The reaction of 3-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0 °C) forms a relatively unstable diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.

-

Iodide Substitution: The subsequent introduction of potassium iodide to the diazonium salt solution facilitates the displacement of the diazonium group (N₂) by an iodide ion. The nitrogen gas evolved drives the reaction to completion.

Detailed Experimental Protocol: Synthesis from 3-Fluoroaniline[4]

-

Preparation: Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g). Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution (20 mL) of sodium nitrite (6.4 g, 92.75 mmol) dropwise to the aniline solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 1 hour at 0 °C.

-

Iodination: To the diazonium salt solution, add a pre-cooled aqueous solution (30 mL) of potassium iodide (22.4 g, 134.94 mmol) dropwise, ensuring the temperature remains at 0 °C. Continue stirring for an additional hour at 0 °C.

-

Work-up and Extraction: Once the reaction is complete, extract the aqueous phase with ethyl acetate (2 x 250 mL).

-

Washing: Combine the organic layers and wash sequentially with water (5 x 200 mL) and 10% sodium bisulfite solution (3 x 200 mL) to remove any residual iodine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield this compound.

Section 3: Key Applications in Synthetic Chemistry

The differential reactivity of the C-I and C-F bonds makes this compound a valuable precursor in various transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive in oxidative addition to low-valent metal centers (e.g., Pd(0)) than the robust C-F bond. This selectivity allows for the sequential functionalization of the aromatic ring.

Common Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[8] For instance, 3-fluoroiodobenzene has been utilized in the preparation of intermediates for substituted benzo[b]thiophene-2-carboxamidines and participates in palladium-catalyzed hydroarylation reactions.[4][6]

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety and Handling

As a hazardous chemical, proper handling of this compound is crucial. Always consult the latest Safety Data Sheet (SDS) before use.

-

Hazards: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][9]

-

Precautionary Measures:

-

First Aid:

Section 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70725, this compound. Retrieved from --INVALID-LINK--

-

ECHEMI (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ChemScene (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ChemicalBook (n.d.). This compound Chemical Properties, Uses, Production. Retrieved from --INVALID-LINK--

-

National Institute of Standards and Technology (n.d.). Benzene, 1-fluoro-3-iodo-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Tejido, Inc. (n.d.). Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. Retrieved from --INVALID-LINK--

-

ChemicalBook (n.d.). 1121-86-4(this compound) Product Description. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (2022, October 12). Understanding the Chemical Properties of this compound for Synthesis. Retrieved from --INVALID-LINK--

-

TCI Chemicals (n.d.). This compound (stabilized with Copper chip). Retrieved from --INVALID-LINK--

-

Fisher Scientific (2024, July 9). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

-

TCI Chemicals (n.d.). This compound (stabilized with Copper chip). Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific (2025, December 21). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Wychem (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

- 1. This compound | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1121-86-4 [chemicalbook.com]

- 5. 1121-86-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of 1-Fluoro-3-iodobenzene via the Sandmeyer Reaction

Introduction: The Strategic Importance of 1-Fluoro-3-iodobenzene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. This compound is a prime example of a highly valuable building block. Its utility is derived from the orthogonal reactivity of its two distinct halogen substituents. The fluorine atom can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a frequent inclusion in bioactive compounds.[1] Concurrently, the iodine atom serves as a versatile handle for further functionalization, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

This guide provides an in-depth technical overview of a reliable and scalable synthetic route to this compound, starting from the readily available precursor, 3-fluoroaniline. The core of this transformation is the Sandmeyer reaction, a classic yet powerful method for converting a primary aromatic amine into a diverse array of functional groups via a diazonium salt intermediate.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss critical aspects of process control and safety.

Pillar 1: Mechanistic Insights and Rationale

The synthesis of this compound from 3-fluoroaniline is a two-step, one-pot process.[3] The journey begins with the diazotization of the primary amine, followed by a Sandmeyer-type substitution with an iodide source.

Step 1: Diazotization of 3-Fluoroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5][6] This reaction is conducted in a cold, acidic solution with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[5][7]

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) in the acidic medium. The amine group of 3-fluoroaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step ultimately lead to the formation of the 3-fluorobenzenediazonium cation.

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[8][9] Maintaining a temperature between 0 and 5 °C is critical to ensure the stability of the diazonium intermediate throughout the reaction, preventing its premature decomposition and the formation of unwanted phenolic byproducts.[8]

-

Strong Acidic Conditions: A strong acid serves two primary purposes. First, it catalyzes the formation of the essential nitrosonium ion from sodium nitrite. Second, it protonates the starting aniline, preventing it from coupling with the newly formed diazonium salt to form undesirable diazoamino compounds (triazenes).

Step 2: The Sandmeyer Reaction for Iodination

The Sandmeyer reaction is a substitution reaction used to replace the diazonium group with a nucleophile.[10][11] While the introduction of chloro, bromo, and cyano groups typically requires a copper(I) salt catalyst, the synthesis of aryl iodides is a notable exception.[2][12] The iodide ion (I⁻) itself is a sufficiently strong reducing agent to facilitate the reaction without the need for a copper catalyst.[2]

The mechanism is believed to proceed through a radical pathway.[2][10] The iodide ion transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts an iodine atom from an iodide source to form the final this compound product.[2] It has also been proposed that the triiodide ion (I₃⁻), formed in situ, can react with the diazonium cation in an ionic pathway.[2]

Pillar 2: A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to the specified conditions and safety precautions is paramount.

Materials and Reagents

| Reagent/Material | Grade | CAS Number | Molecular Weight |

| 3-Fluoroaniline | ≥99% | 372-19-0 | 111.12 g/mol |

| Sulfuric Acid (H₂SO₄) | 98% | 7664-93-9 | 98.08 g/mol |

| Sodium Nitrite (NaNO₂) | ≥99% | 7632-00-0 | 69.00 g/mol |

| Potassium Iodide (KI) | ≥99% | 7681-11-0 | 166.00 g/mol |

| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | 88.11 g/mol |

| Sodium Bisulfite (NaHSO₃) | Reagent Grade | 7631-90-5 | 104.06 g/mol |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | 142.04 g/mol |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol |

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety First: This reaction involves the formation of an unstable diazonium salt and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. A blast shield is highly recommended.[13]

-

Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 3-fluoroaniline (10 g, 90.09 mmol) to a solution of 32% sulfuric acid (179 g).[14] Stir the mixture until the aniline is completely dissolved.

-

Diazotization: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

-

Prepare a solution of sodium nitrite (6.4 g, 92.75 mmol) in deionized water (20 mL).[14]

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.[8] The addition should take approximately 30-45 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.[14] A slight excess of nitrous acid can be checked with starch-iodide paper (a positive test turns the paper blue/black). If necessary, any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

-

Sandmeyer Iodination: In a separate beaker, dissolve potassium iodide (22.4 g, 134.94 mmol) in deionized water (30 mL).[14]

-

While maintaining the reaction temperature at 0 °C, slowly add the potassium iodide solution to the diazonium salt solution.[14] Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, continue stirring the mixture at 0 °C for an additional hour.[14]

-

Workup and Purification: Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 250 mL).[14]

-

Combine the organic extracts and wash them sequentially with water (5 x 200 mL) and a 10% aqueous solution of sodium bisulfite (3 x 200 mL) to remove any dissolved iodine.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

-

The crude product is obtained as a yellow to pink liquid or solid.[14] A typical yield is around 82%.[14] Further purification can be achieved by vacuum distillation (boiling point: 77-78 °C at 19 mmHg).[14][15]

Product Characterization

| Property | Value |

| Molecular Formula | C₆H₄FI[16][17] |

| Molecular Weight | 222.00 g/mol [16] |

| Appearance | Clear yellow or pink liquid[14] |

| Boiling Point | 77-78 °C / 19 mmHg[14][15] |

| Density | 1.89 g/mL at 25 °C[14][15] |

| Refractive Index (n²⁰/D) | 1.584[14][15] |

Pillar 3: Process Optimization and Troubleshooting

A robust protocol anticipates potential issues. The following section outlines common challenges and provides a logical framework for troubleshooting.

Caption: Decision tree for troubleshooting common synthesis issues.

-

Issue: Incomplete Diazotization. If the reaction yield is low, one of the primary culprits is incomplete formation of the diazonium salt. This can be caused by using a substoichiometric amount of sodium nitrite or adding it too quickly.

-

Solution: Use a slight stoichiometric excess of sodium nitrite (approx. 1.02-1.05 equivalents).[14] Monitor the reaction with starch-iodide paper to confirm the presence of nitrous acid, indicating that all the aniline has reacted.

-

-

Issue: Formation of Phenolic Byproducts. If the reaction temperature is allowed to rise significantly above 5 °C, the diazonium salt will begin to decompose, reacting with water to form 3-fluorophenol.

-

Solution: Meticulous temperature control is non-negotiable. Use an efficient cooling bath (ice-salt) and monitor the internal temperature continuously, especially during the exothermic addition of the nitrite solution.

-

-

Issue: Dark, Tarry Byproducts. The formation of dark, insoluble materials can indicate side reactions, such as the coupling of the diazonium salt with unreacted 3-fluoroaniline.

-

Solution: This is often a consequence of insufficient acidity. Ensure the aniline is fully protonated by using the specified concentration and amount of sulfuric acid before the diazotization step begins.

-

Safety and Hazard Management: Handling Diazonium Salts

Arenediazonium salts are high-energy compounds and must be treated with extreme caution.[9] They are thermally unstable and can be sensitive to shock and friction, especially when isolated in a solid, dry state.[8]

The Cardinal Rules for Safe Handling:

-

Never Isolate the Solid: For this synthesis, the diazonium salt is generated and used in situ. Never attempt to isolate the 3-fluorobenzenediazonium salt as a solid.[8][9]

-

Strict Temperature Control: As emphasized, keep the reaction temperature below 5 °C at all times during the formation and reaction of the diazonium salt.[8]

-

Stoichiometric Control: Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and increase the hazard profile.[8][13]

-

Proper Quenching: Before workup and disposal, ensure any residual diazonium salt is quenched. In this procedure, the addition of the iodide source serves this purpose.

-

Ventilation: The reaction releases nitrogen gas. Ensure the apparatus is not sealed and is properly vented within a fume hood.[8]

Conclusion

The Sandmeyer synthesis of this compound from 3-fluoroaniline is a robust and efficient transformation that provides access to a synthetically valuable building block. Success hinges on a thorough understanding of the reaction mechanism, meticulous control of experimental parameters—particularly temperature—and an unwavering commitment to safety protocols when handling the diazonium intermediate. By following the detailed protocol and troubleshooting guide presented, researchers can confidently and safely perform this important synthesis, enabling further discovery in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | 1121-86-4 [chemicalbook.com]

- 15. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. This compound | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzene, 1-fluoro-3-iodo- [webbook.nist.gov]

A Technical Guide to the Physicochemical Characterization of 1-Fluoro-3-iodobenzene: Boiling and Melting Point Determination

Introduction

1-Fluoro-3-iodobenzene (CAS No. 1121-86-4) is a halogenated aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1][2][3] As a versatile building block, its unique substitution pattern allows for its participation in a wide array of cross-coupling reactions and the synthesis of complex molecular architectures.[3] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for ensuring purity, optimizing reaction conditions, and achieving reproducible results.

This technical guide provides an in-depth examination of two of the most critical physical constants for this compound: its boiling and melting points. We will move beyond a simple recitation of values to explore the underlying principles, provide field-proven experimental protocols for their determination, and discuss the interpretation of these results in a research context.

Physicochemical Properties of this compound

The physical and chemical characteristics of a compound dictate its handling, storage, and application. This compound is a liquid at room temperature, appearing as a colorless to light yellow or pink substance.[3][4] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | m-Fluoroiodobenzene, 3-Fluoroiodobenzene | [2][3][5] |

| CAS Number | 1121-86-4 | [1][2] |

| Molecular Formula | C₆H₄FI | [1][5][6] |

| Molecular Weight | 222.00 g/mol | [1] |

| Appearance | Colorless to light yellow/pink liquid | [3][4] |

| Boiling Point | 77-78 °C at 19 mmHg | [1][2][3] |

| Melting Point | -42 °C | [4][7] |

| Density | 1.890 - 1.92 g/mL at 20-25 °C | [2][3] |

| Refractive Index (n20/D) | 1.584 | [3][4] |

| Flash Point | 67 °C (152.6 °F) | [1][2] |

The Critical Role of Boiling and Melting Points in Research

The determination of boiling and melting points transcends simple compound characterization. These constants serve as vital, experimentally accessible indicators of a substance's identity and purity.

-

Indicator of Purity: A pure crystalline solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.5 °C.[8] The presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][9] Similarly, a pure liquid has a distinct boiling point at a given pressure, while mixtures will boil over a range of temperatures.

-

Compound Identification: These physical properties are intrinsic to a compound's molecular structure.[9] By comparing experimentally determined values with those reported in authoritative literature, a scientist can gain confidence in the identity of a synthesized or isolated substance.[10]

-

Optimization of Experimental Conditions: Knowledge of the boiling point is fundamental for designing purification protocols such as distillation.[11][12] It is also essential for conducting reactions under reflux, where the reaction temperature is maintained at the solvent's or reactant's boiling point to prevent evaporation of volatile materials.[12]

Experimental Determination Protocols

The following sections detail the standard methodologies for accurately determining the melting and boiling points of a substance like this compound.

Melting Point Determination (Capillary Method)

Given that this compound has a melting point of -42°C, this procedure would require a specialized low-temperature apparatus (cryostat). However, the principles described are universal for organic compounds and are critical for analyzing solid derivatives or related solid compounds in a synthesis pathway.

Principle of the Method: The capillary method involves heating a small sample of a substance in a sealed glass capillary tube at a controlled rate.[13] The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[9]

Detailed Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.[9]

-

Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample down. The ideal sample height is 2-4 mm.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough value.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of 1-2 °C per minute.[9]

-

Observation and Recording: Record the temperature (T₁) when the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) when the last crystal dissolves. The melting point is reported as the range T₁ - T₂.

Expert Insight: The slow heating rate is the most critical variable for an accurate measurement. Rapid heating does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to a reading that is artificially high and broad.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point of small quantities of liquid, making it perfectly suited for research-scale samples.

Principle of the Method: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this setup, a small test tube containing the sample and an inverted capillary tube is heated. As the temperature rises, the air trapped in the capillary expands and exits. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops, and the external atmospheric pressure forces the liquid up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[10][12]

Detailed Protocol:

-

Apparatus Setup: Add 0.5-1.0 mL of this compound to a small test tube (e.g., 75x10 mm).

-

Capillary Insertion: Place a standard melting point capillary tube into the liquid, open-end down.

-

Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil) or a metal heating block. The thermometer bulb should be level with the sample.

-

Observation (Heating Phase): Heat the bath slowly. Initially, a few bubbles will escape the capillary as trapped air expands. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]

-

Observation (Cooling Phase): Once a steady stream of bubbles is observed, turn off the heat. The bubble stream will slow and eventually stop.

-

Recording: The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This is the experimental boiling point.[12]

Authoritative Grounding - The Influence of Pressure: The literature value for this compound is 77-78 °C at 19 mmHg, not at standard atmospheric pressure (760 mmHg).[1][2][3] The boiling point of a liquid is highly dependent on pressure; a lower pressure results in a lower boiling point.[10] It is imperative for scientific accuracy to always record the atmospheric pressure at the time of measurement alongside the observed boiling point.

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Considerations

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: The compound is classified as a combustible liquid.[1][2] It causes skin irritation and serious eye irritation.[2] Inhalation may cause respiratory tract irritation.

-

Handling: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] Keep the compound away from open flames, sparks, and hot surfaces as it is combustible.[2][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][7] Protect from direct sunlight.[2] It is incompatible with strong oxidizing agents.[2]

Conclusion

The boiling and melting points of this compound are foundational data points that inform its use in research and development. An accurate determination of these values is a direct reflection of a sample's purity and identity. By employing the rigorous, self-validating protocols outlined in this guide, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors. The principles of careful technique, controlled heating, and precise observation are paramount to achieving data that is both accurate and trustworthy.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 1121-86-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1121-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. southalabama.edu [southalabama.edu]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. westlab.com [westlab.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-Fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Fingerprint of a Key Synthetic Building Block

1-Fluoro-3-iodobenzene (C₆H₄FI) is a halogenated aromatic compound of significant interest in organic synthesis and drug discovery.[1][2] Its unique substitution pattern, featuring both a highly electronegative fluorine atom and a readily displaceable iodine atom, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Understanding the mass spectrometric behavior of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the mass spectrometry data for this compound, with a focus on its fragmentation pathways under electron ionization (EI). As Senior Application Scientists, we aim to deliver not just data, but a deeper understanding of the underlying chemical principles that govern its behavior in the mass spectrometer. This guide will delve into the interpretation of the mass spectrum, propose fragmentation mechanisms, and provide a standardized protocol for acquiring high-quality data.

The Mass Spectrum of this compound: A Detailed Analysis

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks that provide a unique fingerprint of the molecule. The key to interpreting this spectrum lies in understanding how the molecular ion fragments into smaller, charged species.

Tabulated Mass Spectrum Data

The mass spectrum of this compound, as referenced from the National Institute of Standards and Technology (NIST) database, exhibits several key fragments. The most significant peaks are summarized in the table below.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 222 | [C₆H₄FI]⁺• (Molecular Ion) | 100 |

| 95 | [C₆H₄F]⁺ | 60 |

| 75 | [C₆H₃]⁺ | 35 |

| 127 | [I]⁺ | 20 |

| 50 | [C₄H₂]⁺ | 15 |

Note: The relative intensities are approximate and can vary slightly between instruments.

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is primarily dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-F and C-H bonds, making it the most likely site for initial fragmentation.

1. The Molecular Ion (m/z 222):

The peak at m/z 222 corresponds to the intact molecular ion ([C₆H₄FI]⁺•), which is formed by the ejection of an electron from the this compound molecule.[3] In this case, the molecular ion is also the base peak, indicating a relatively stable molecular ion under standard EI conditions.

2. Loss of an Iodine Radical (m/z 95):

The prominent peak at m/z 95 is attributed to the [C₆H₄F]⁺ ion. This fragment is formed by the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I). The stability of the resulting fluorophenyl cation contributes to the high abundance of this fragment.

3. Formation of the Benzyne Radical Cation (m/z 75):

The peak at m/z 75 is proposed to be the benzyne radical cation ([C₆H₃]⁺). This species can be formed through the loss of a hydrogen fluoride (HF) molecule from the [C₆H₄F]⁺ fragment. Alternatively, it could arise from the fragmentation of other intermediate species.

4. The Iodine Cation (m/z 127):

The presence of a peak at m/z 127, corresponding to the iodine cation ([I]⁺), confirms the presence of iodine in the molecule. This fragment is formed through the heterolytic cleavage of the C-I bond, where the iodine atom retains the positive charge.

5. Smaller Aromatic Fragments (e.g., m/z 50):

The peak at m/z 50 is likely due to the [C₄H₂]⁺ ion, a common fragment in the mass spectra of benzene and its derivatives, arising from the cleavage of the aromatic ring.

Proposed Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential reactions. The following diagram illustrates the major proposed fragmentation pathways.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-Fluoro-3-iodobenzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 1-Fluoro-3-iodobenzene using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the vibrational spectroscopy of halogenated aromatic compounds and offers a detailed interpretation of the characteristic spectral features of the target molecule. We present a validated, step-by-step experimental protocol for acquiring high-quality FT-IR data from a liquid sample. Furthermore, this guide explores the causal relationships between molecular structure, substituent effects (fluorine and iodine), and the resulting infrared spectrum, including a comparative analysis for differentiating between structural isomers. All key interpretations are substantiated with citations to authoritative sources to ensure scientific integrity.

The Vibrational Landscape of Substituted Aromatic Systems

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, producing a unique spectral fingerprint.[2] For substituted benzene derivatives like this compound, the FT-IR spectrum is a rich tapestry of information derived from C-H, C-C, C-F, and C-I bond vibrations.

The Benzene Ring: A Vibrational Framework

The benzene ring itself gives rise to several characteristic absorptions:

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region.[3]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1400 cm⁻¹.[3]

-

C-H Out-of-Plane Bending (Wagging): Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the ring C-H bonds.[3][4] The exact positions of these bands are highly sensitive to the substitution pattern on the ring, making them diagnostically invaluable.[4][5][6]

The Influence of Halogen Substituents

The identity and position of halogen substituents profoundly impact the vibrational spectrum. This is due to two primary factors: mass and electronic effects.

-

Mass Effect: The vibrational frequency of a bond is inversely related to the reduced mass of the atoms involved.[7] Iodine is significantly heavier than fluorine or carbon. Consequently, the C-I stretching vibration is expected at a much lower frequency (typically ~500 cm⁻¹) compared to the C-F stretch.[7][8]

-

Electronic Effects: Fluorine's high electronegativity can influence the electron distribution within the benzene ring, subtly shifting the frequencies of ring vibrations. The C-F bond itself gives rise to a strong, characteristic stretching absorption, typically found in the 1300-1000 cm⁻¹ region.[9][10][11]

Spectral Deconvolution of this compound

This compound is a disubstituted aromatic compound with substituents at the meta positions.[12][13] This substitution pattern dictates the molecule's symmetry and, therefore, its spectral characteristics, particularly in the fingerprint region.[3][6]

Key Spectral Features and Peak Assignments

The FT-IR spectrum of this compound can be analyzed by assigning observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions based on established group frequencies and data from spectral databases.[12][14]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3050 | Medium | Aromatic C-H Stretch : Corresponds to the stretching vibration of the C-H bonds on the benzene ring.[3] |

| 1575 - 1590 | Strong | C=C Ring Stretch : One of the primary in-plane stretching vibrations of the aromatic ring skeleton. The intensity is often enhanced by conjugation. |

| 1460 - 1480 | Strong | C=C Ring Stretch : Another characteristic stretching vibration of the carbon-carbon bonds within the benzene ring.[3] |

| ~1250 | Strong | Aromatic C-F Stretch : A strong absorption characteristic of the carbon-fluorine bond stretch in aromatic compounds.[9] |

| 850 - 880 | Strong | C-H Out-of-Plane Bend : This strong band is highly characteristic of the 1,3- (meta) disubstitution pattern on the benzene ring.[6] |

| ~770 | Strong | C-H Out-of-Plane Bend : Another strong bending vibration indicative of the meta-substitution pattern. For meta-substituted rings, a C-H wag is expected between 810 and 750 cm⁻¹.[6] |

| ~680 | Medium | Ring Bending Mode : An out-of-plane bending of the entire benzene ring. The presence of a ring bend near 690 cm⁻¹ is also characteristic of meta-substituted rings.[6] |

| ~530 | Medium | Aromatic C-I Stretch : The carbon-iodine stretching vibration. Its position at a low wavenumber is a direct consequence of the high mass of the iodine atom.[7][8] |

Validated Experimental Protocol for FT-IR Analysis

To obtain a reliable FT-IR spectrum of this compound, which is a liquid at room temperature, adherence to a precise experimental protocol is crucial.[15] The following procedure describes the use of the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquid samples due to its simplicity and minimal sample preparation requirements.[1][16]

Instrumentation and Materials

-

Instrument: A Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.[1]

-

Sample: this compound (≥98% purity).[17]

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol.[16] Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[18] This critical step measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.[16][19] Ensure the crystal surface is completely covered by the sample.

-

Data Acquisition: Acquire the sample spectrum. Use the same acquisition parameters (number of scans, resolution) as the background measurement to ensure proper subtraction.[1]

-

Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Post-Measurement Cleaning: After analysis, carefully clean the sample from the ATR crystal using a fresh, solvent-moistened wipe.[20] Perform a final clean with a dry wipe.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR data acquisition process.

Caption: Figure 1: FT-IR Analysis Workflow for a Liquid Sample.

Advanced Application: Differentiating Structural Isomers

FT-IR spectroscopy is a remarkably effective tool for distinguishing between structural isomers, such as this compound (meta), 1-fluoro-2-iodobenzene (ortho), and 1-fluoro-4-iodobenzene (para). The key lies in the C-H out-of-plane bending and ring bending vibrations in the fingerprint region (1000-650 cm⁻¹), which are highly dependent on the positions of the substituents.[6][21]

-

This compound (meta): As detailed previously, this isomer is characterized by strong C-H wagging bands in the 810-750 cm⁻¹ range and a distinct ring bending mode near 690 cm⁻¹.[6]

-

1-Fluoro-2-iodobenzene (ortho): Ortho-disubstituted rings typically show a single, strong C-H wagging absorption band between 770-735 cm⁻¹. They characteristically lack the ring bending mode near 690 cm⁻¹ that is present in the meta isomer.[6]

-

1-Fluoro-4-iodobenzene (para): Para-disubstituted rings exhibit a single, strong C-H wagging absorption, but it appears at a higher frequency, generally in the 860-790 cm⁻¹ range.[6] Like the ortho isomer, they also lack the ~690 cm⁻¹ ring bending mode.

By carefully analyzing the number and position of strong bands in the 900-650 cm⁻¹ region, a scientist can unambiguously differentiate between the three structural isomers.

Conclusion

The FT-IR spectrum of this compound is rich with structural information, providing a unique fingerprint based on its meta-disubstituted halogenated aromatic structure. The key diagnostic features include aromatic C-H stretching above 3000 cm⁻¹, characteristic C=C ring stretches between 1600-1400 cm⁻¹, a strong C-F stretch around 1250 cm⁻¹, and a low-frequency C-I stretch near 530 cm⁻¹. Crucially, the pattern of strong C-H out-of-plane bending bands and the presence of a ring bending mode in the 900-650 cm⁻¹ region serve as a definitive indicator of the 1,3-substitution pattern, enabling clear differentiation from its ortho and para isomers. The ATR-FTIR methodology presented herein offers a rapid, reliable, and robust means for the identification and structural verification of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. academics.nat.tum.de [academics.nat.tum.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. FTIR [terpconnect.umd.edu]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eng.uc.edu [eng.uc.edu]

- 12. This compound | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzene, 1-fluoro-3-iodo- [webbook.nist.gov]

- 14. This compound(1121-86-4) IR Spectrum [m.chemicalbook.com]

- 15. This compound | 1121-86-4 [chemicalbook.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. chemscene.com [chemscene.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Fluoro-3-iodobenzene: Structure, Synthesis, and Applications

Abstract: 1-Fluoro-3-iodobenzene is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom at the meta position, provides distinct reactivity and imparts valuable properties to target molecules. This guide offers an in-depth examination of its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical role as a versatile building block in modern organic synthesis.

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound is rooted in its structure and internationally recognized name. This compound is a disubstituted benzene derivative.

IUPAC Name: The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1][2][3]

Synonyms: In literature and commercial listings, it is also commonly referred to as m-fluoroiodobenzene, 3-fluoroiodobenzene, and m-iodofluorobenzene.[1][4][5][6]

Registry Numbers:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction design, and purification. This compound is typically a clear yellow or pink liquid that is sensitive to light.[4][6][7]

| Property | Value | Reference(s) |

| Molecular Weight | 222.00 g/mol | [1][2][7][8] |

| Appearance | Clear yellow or pink liquid | [4][6][7] |

| Boiling Point | 77-78 °C @ 19 mmHg | [4][5][6][7] |

| Density | 1.89 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n²⁰/D) | 1.584 | [4][5][6] |

| Sensitivity | Light sensitive | [6][7] |

| Storage | Store in a cool, dark, dry, well-ventilated place. | [5][7][8] |

Synthesis and Purification Protocol

This compound is commonly synthesized from 3-fluoroaniline via a Sandmeyer-type reaction. The process involves two key stages: the formation of a diazonium salt, followed by its substitution with iodine.

Experimental Causality:

The choice of a low temperature (0 °C) for the diazotization step is critical. Aryl diazonium salts are highly reactive and thermally unstable; maintaining a low temperature prevents their premature decomposition, ensuring a high yield of the desired intermediate before the introduction of the iodide source. The subsequent washing with sodium bisulfite (NaHSO₃) is a crucial purification step to remove any residual iodine, which can contaminate the final product.

Detailed Step-by-Step Methodology[4]

-

Diazotization:

-

Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add, dropwise, an aqueous solution of sodium nitrite (NaNO₂) (6.4 g, 92.75 mmol in 20 mL of water), ensuring the temperature is maintained at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

Prepare a solution of potassium iodide (KI) (22.4 g, 134.94 mmol) in 30 mL of water.

-

While maintaining the reaction temperature at 0 °C, add the KI solution to the diazonium salt mixture.

-

Continue stirring at 0 °C for an additional hour.

-

-

Work-up and Purification:

-

Once the reaction is complete, extract the aqueous phase with ethyl acetate (EtOAc) (2 x 250 mL).

-

Combine the organic phases.

-

Wash the combined organic layer sequentially with water (5 x 200 mL) and a 10% sodium bisulfite (NaHSO₃) solution (3 x 200 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent by concentration under reduced pressure to yield the final product.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Verification of the chemical structure and purity is paramount. The identity of this compound is typically confirmed using a suite of standard spectroscopic techniques. Spectral data for this compound are widely available in public databases.

-

¹H NMR: Proton NMR spectra provide information on the aromatic protons, showing characteristic splitting patterns due to fluorine-proton coupling.[10]

-

¹³C NMR: Carbon NMR confirms the presence of six unique carbon atoms in the benzene ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[1]

-

Infrared Spectroscopy (IR): Shows characteristic absorption bands for C-F, C-I, and aromatic C-H bonds.[2]

Applications in Research and Drug Development

The utility of this compound stems from the differential reactivity of its halogen substituents, making it a valuable building block for creating complex molecules.[11][12]

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of biologically active molecules and drug candidates.[11][12] The strategic inclusion of a fluorine atom is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[13][14]

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[12] This allows for selective functionalization at the iodine position while preserving the fluorine atom for its beneficial effects on the final molecule's properties.[4][6]

-

Materials Science: It serves as a precursor in the development of advanced materials, such as specialty polymers and organic electronic materials, where precise control over electronic properties is required.[11][12]

Safety and Handling

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

-

GHS Hazard Classification: this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5] Handle in a well-ventilated area or a fume hood.[5]

-

Storage Conditions: Due to its light sensitivity, it should be stored in a tightly closed container in a cool, dry, and dark place, away from sources of ignition.[5][7] Commercial preparations are often stabilized with copper chips.

References

- 1. Benzene, 1-fluoro-3-iodo- [webbook.nist.gov]

- 2. This compound | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 1121-86-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | Call Wychem 01440 820338 [wychem.com]

- 10. This compound(1121-86-4) 1H NMR spectrum [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. nbinno.com [nbinno.com]

safety, handling, and storage of 1-Fluoro-3-iodobenzene

An In-depth Technical Guide to the Safe Handling, and Storage of 1-Fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 1121-86-4). As a critical reagent in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond standard safety data sheets to provide practical insights and the scientific rationale behind recommended procedures.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous chemical.[3][4] The primary hazards associated with this compound are its combustibility and its irritant properties upon contact with the skin, eyes, and respiratory system.[3][4][5][6][7][8]

Core Hazards:

-

Skin Irritation (Category 2): Direct contact can cause skin irritation, redness, and inflammation.[3][4][5][6][7] Prolonged exposure may lead to dermatitis.[4]

-

Serious Eye Irritation (Category 2): The compound can cause significant and potentially damaging eye irritation.[3][4][5][6][7]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of vapors may lead to respiratory tract irritation.[3][4][5][6][7]

-

Combustible Liquid (Category 4): While not highly flammable, this chemical is a combustible liquid and can ignite when exposed to heat or open flames.[3][4]

The molecular structure, featuring both fluorine and iodine on a benzene ring, contributes to its reactivity and potential biological effects.[2] It is imperative that all handling procedures are designed to mitigate these risks.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5][6][7] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[5][6][7] |

| Flammable liquids | 4 | H227: Combustible liquid[9][10] |

Physicochemical Properties: The "Why" Behind the Precautions

Understanding the physical and chemical properties of this compound is fundamental to safe handling. These properties dictate its behavior under various laboratory conditions and inform the specific storage and handling protocols required.

| Property | Value | Implication for Handling and Storage |

| Molecular Formula | C₆H₄FI | A halogenated aromatic compound[4][5][6][11] |